2-(2-((4-(tert-butyl)phenoxy)methyl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide
Description
This compound is a benzimidazole-acetamide derivative characterized by a phenoxymethyl linker substituted with a tert-butyl group at the para-position of the phenyl ring. The acetamide moiety features an N-isopropyl-N-phenyl substitution, contributing to its steric and electronic properties.
Properties
IUPAC Name |
2-[2-[(4-tert-butylphenoxy)methyl]benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33N3O2/c1-21(2)32(23-11-7-6-8-12-23)28(33)19-31-26-14-10-9-13-25(26)30-27(31)20-34-24-17-15-22(16-18-24)29(3,4)5/h6-18,21H,19-20H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAJMXDPNKPMPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2COC4=CC=C(C=C4)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((4-(tert-butyl)phenoxy)methyl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide involves a series of carefully controlled reactions. Initially, one must synthesize the 1H-benzo[d]imidazole core, often starting from o-phenylenediamine through condensation with formic acid or formamide under acidic conditions. Subsequently, the phenoxy and tert-butyl groups are introduced using nucleophilic substitution reactions, typically employing phenol derivatives and tert-butyl halides in the presence of a base like potassium carbonate.
Industrial Production Methods
For large-scale industrial production, the synthesis is optimized to ensure high yield and purity. The use of continuous flow reactors is common, facilitating efficient heat transfer and reaction control. Industrial methods often employ automated systems to precisely manage reagent additions and reaction times, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes a variety of chemical reactions including:
Oxidation: This compound can undergo oxidative cleavage of the tert-butyl group.
Reduction: The nitro groups, if any, can be selectively reduced to amines.
Substitution: The phenyl and imidazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Various nucleophiles and electrophiles under acidic or basic conditions depending on the substituent being introduced or removed.
Major Products Formed
Oxidation: Oxidation typically yields more polar, oxygenated derivatives.
Reduction: Reduction products often include amines.
Substitution: Substitution reactions yield a wide variety of derivatives based on the introduced groups.
Scientific Research Applications
This compound has shown immense potential in several scientific fields:
Chemistry: Used as a building block for more complex molecules in organic synthesis.
Biology: Acts as a molecular probe in biochemical assays.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to inhibit specific protein targets.
Industry: Utilized in the development of specialty materials with unique chemical properties.
Mechanism of Action
Molecular Targets and Pathways Involved
The exact mechanism of action varies depending on its application. In medicinal chemistry, for example, it targets enzymes or receptors involved in cell proliferation pathways. Its interaction with these targets often involves inhibition of enzyme activity or modulation of receptor function, leading to altered cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzimidazole Cores
a. Phenoxymethyl-benzimidazole-triazole-thiazole hybrids (Compounds 9a–9e)
- Structure: These compounds share the benzimidazole core and phenoxymethyl linker but incorporate triazole-thiazole-acetamide substituents instead of the N-isopropyl-N-phenyl group.
- Synthesis : Synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), contrasting with the target compound’s likely amide coupling or nucleophilic substitution pathways .
b. N-substituted benzamide derivatives (e.g., W1)
- Structure : Features a thioacetamide-benzimidazole hybrid with a 2,4-dinitrophenyl group.
- Activity : Demonstrates antimicrobial and anticancer properties, highlighting the importance of the benzimidazole-thioacetamide scaffold .
c. AT2 Receptor Ligands (Compound 7r)
Functional Group Variations and Pharmacological Implications
a. Phenoxymethyl Linker
b. Acetamide Substituents
- The N-isopropyl-N-phenyl group in the target compound may confer greater metabolic stability than the N-(2,4-dinitrophenyl) group in W1 , which is electron-deficient and prone to nucleophilic attack .
c. Heterocyclic Modifications
Spectral and Physicochemical Data
Biological Activity
The compound 2-(2-((4-(tert-butyl)phenoxy)methyl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide is a synthetic organic molecule that belongs to the class of benzimidazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 428.566 g/mol. The structure features a benzimidazole core, which is known for its diverse biological activities, along with a tert-butylphenoxy group that enhances solubility and bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C28H32N2O2 |
| Molecular Weight | 428.566 g/mol |
| Density | 1.1 ± 0.1 g/cm³ |
| Boiling Point | 610.2 ± 55.0 °C |
| Flash Point | 322.8 ± 31.5 °C |
| LogP | 8.00 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The tert-butyl group and the phenoxy methyl group are believed to enhance binding affinity, leading to effective modulation of biological pathways.
Potential Mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in various metabolic pathways, which can lead to therapeutic effects in diseases such as cancer.
- Receptor Modulation: Interaction with specific receptors can alter signaling pathways, contributing to anti-inflammatory or anticancer effects.
Biological Activities
Research indicates that derivatives of benzimidazole compounds exhibit various biological activities, including:
-
Anticancer Activity:
- Studies have shown that imidazole derivatives can inhibit tubulin polymerization, which is crucial for cancer cell division. For instance, certain analogs demonstrate IC50 values in the low micromolar range against various cancer cell lines (e.g., A549, HeLa) .
- The compound's structural features may enhance its potency against specific cancer types.
-
Antimicrobial Properties:
- Benzimidazole derivatives have been investigated for their antimicrobial activity against a range of pathogens, making them potential candidates for developing new antibiotics.
-
Anti-inflammatory Effects:
- Some studies suggest that compounds with similar structures can reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.
Case Studies and Research Findings
Recent research highlights the potential of benzimidazole derivatives in cancer therapy:
- A study evaluated several imidazole compounds for their anticancer properties, revealing that modifications at specific positions significantly affect their potency against cancer cell lines .
- Another investigation focused on the structure-activity relationship (SAR) among benzimidazole derivatives, emphasizing that electron-donating groups enhance activity against cancer cells while reducing toxicity towards normal cells .
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters (solvent, catalyst, temperature) using Design of Experiments (DoE) . For example:
- Solvent selection : Polar aprotic solvents like DMF or THF may enhance intermediate stability .
- Catalyst screening : Transition-metal catalysts (e.g., CuI) or organocatalysts can accelerate benzimidazole formation .
- Temperature control : Stepwise heating (e.g., 60°C for cyclization, 100°C for acetamide coupling) minimizes side reactions . Statistical tools like response surface methodology (RSM) can identify optimal conditions, reducing trial-and-error approaches .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer: A multi-technique approach is essential:
- NMR Spectroscopy : - and -NMR confirm regioselectivity of the benzimidazole core and phenoxy-methyl linkage .
- IR Spectroscopy : Peaks at 1650–1700 cm validate the acetamide carbonyl group .
- Elemental Analysis : Discrepancies ≤0.4% between calculated and observed C/H/N ratios ensure purity .
- Melting Point : Sharp melting ranges (±2°C) indicate crystallinity and absence of polymorphs .
Q. How can researchers preliminarily assess the biological activity of this compound?
Methodological Answer: Initial screening should focus on:
- Enzyme Inhibition Assays : Target enzymes (e.g., α-glucosidase) using fluorometric or colorimetric substrates. Docking studies (e.g., AutoDock Vina) predict binding modes of the benzimidazole-acetamide scaffold .
- Cell-Based Assays : Test cytotoxicity (MTT assay) and antimicrobial activity (MIC determination) at 1–100 µM concentrations .
Advanced Research Questions
Q. What computational strategies can elucidate the reaction mechanism of benzimidazole-acetamide formation?
Methodological Answer: Combine density functional theory (DFT) and molecular dynamics:
- Transition State Analysis : Calculate activation energies for cyclization steps (e.g., benzimidazole ring closure) using Gaussian09 .
- Solvent Effects : Simulate solvent interactions (e.g., PCM model) to explain yield variations in polar vs. non-polar media .
- Reaction Pathway Mapping : Tools like ICReDD’s reaction path search methods integrate computational and experimental data to refine mechanisms .
Q. How can researchers resolve contradictions between elemental analysis and spectral data?
Methodological Answer: Systematic troubleshooting steps include:
- Repeat Synthesis : Confirm reproducibility under inert atmospheres (e.g., N) to exclude oxidation byproducts .
- High-Resolution Mass Spectrometry (HRMS) : Resolve isotopic patterns to detect trace impurities (e.g., residual solvents) .
- X-ray Crystallography : Resolve structural ambiguities; for example, confirm tert-butyl group orientation in the crystal lattice .
Q. What methodologies enable the study of structure-activity relationships (SAR) for this compound?
Methodological Answer: SAR analysis requires:
- Analog Synthesis : Modify substituents (e.g., replace tert-butyl with CF) and compare bioactivity .
- Pharmacophore Modeling : Use Schrödinger’s Phase to identify critical pharmacophoric features (e.g., acetamide hydrogen-bond acceptors) .
- 3D-QSAR : CoMFA or CoMSIA models correlate spatial/electronic properties with activity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
